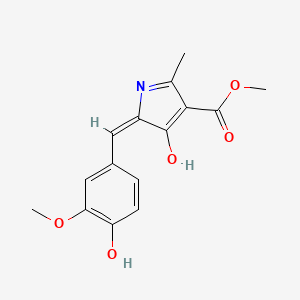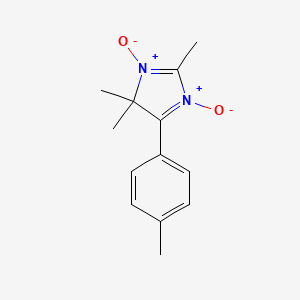![molecular formula C23H20N2O2 B11615781 2-benzyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11615781.png)
2-benzyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-6-(1-PYRROLIDINYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
The synthesis of 2-BENZYL-6-(1-PYRROLIDINYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multiple steps, including cyclization and nucleophilic substitution reactionsThe reaction conditions often involve the use of dry solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Scientific Research Applications
2-BENZYL-6-(1-PYRROLIDINYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 2-BENZYL-6-(1-PYRROLIDINYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one: Known for its antitumor activity.
Fluorinated Isoquinolines: These compounds have unique properties due to the presence of fluorine atoms, making them useful in pharmaceuticals and materials science.
Quinoline Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
2-BENZYL-6-(1-PYRROLIDINYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-benzyl-6-pyrrolidin-1-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H20N2O2/c26-22-18-10-6-9-17-20(24-13-4-5-14-24)12-11-19(21(17)18)23(27)25(22)15-16-7-2-1-3-8-16/h1-3,6-12H,4-5,13-15H2 |
InChI Key |
OXWFUIUQYCSOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(E)-1-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11615702.png)
![3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11615713.png)


![1-(9H-carbazol-9-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11615724.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11615731.png)
![2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615734.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(naphthalen-1-YL)acetamide](/img/structure/B11615745.png)
![(6Z)-3-(benzylsulfanyl)-6-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B11615752.png)
![1-[3-Hydroxy-2-(4-methoxy-phenyl)-5-methyl-3H-imidazol-4-yl]-ethanone](/img/structure/B11615759.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11615775.png)
![6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid](/img/structure/B11615794.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11615796.png)
